CPT1 Inhibition Potency: Perhexiline Maleate vs. Trimetazidine and Amiodarone in Rat Myocardial Assays
Perhexiline maleate demonstrates 16.9-fold greater potency than trimetazidine and 3.0-fold greater potency than amiodarone in inhibiting carnitine palmitoyltransferase-1 (CPT1) in rat myocardium. These IC50 values reflect inhibition of the mitochondrial enzyme responsible for long-chain fatty acid uptake into the mitochondria [1].
| Evidence Dimension | CPT1 inhibition IC50 in rat myocardium |
|---|---|
| Target Compound Data | IC50 = 77 μmol/L |
| Comparator Or Baseline | Trimetazidine: IC50 = 1.3 mmol/L (1,300 μmol/L); Amiodarone: IC50 = 228 μmol/L |
| Quantified Difference | Perhexiline is 16.9× more potent than trimetazidine; 3.0× more potent than amiodarone |
| Conditions | Rat myocardial CPT1 activity assay; in vitro enzymatic inhibition measurement |
Why This Matters
This direct head-to-head potency comparison establishes perhexiline maleate as the more potent CPT1 inhibitor among comparator anti-anginal agents, enabling lower experimental concentrations to achieve target engagement in preclinical models.
- [1] Kennedy J, Horowitz J. Effect of trimetazidine on carnitine palmitoyltransferase-1 in the rat heart. Cardiovasc Drugs Ther. 1998;12(4):359-363. View Source
